CID 57239385
Description
CID 57239385 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database. Unfortunately, none of the provided evidence sources explicitly describe the chemical structure, properties, or applications of this compound. PubChem CIDs are unique numerical identifiers for chemical substances, enabling systematic referencing across scientific literature and databases.

To retrieve accurate information about this compound, direct access to the PubChem database or specialized cheminformatics literature would be required. The lack of explicit data in the provided evidence highlights a critical gap in addressing this query.
Properties
Molecular Formula |
C4H10O2SSi |
|---|---|
Molecular Weight |
150.27 g/mol |
InChI |
InChI=1S/C4H10O2SSi/c1-5-4(6-2)8-3-7/h4,7H,3H2,1-2H3 |
InChI Key |
UXJXMTWNPLIOOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Dimethoxymethyl)silyl]methanethiol can be synthesized through several methods. One common approach involves the reaction of methanethiol with dimethoxymethylsilane under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For instance, the use of iodine as a catalyst has been reported to be effective in promoting the silylation of alcohols and thiols .
Industrial Production Methods
In industrial settings, the production of [(Dimethoxymethyl)silyl]methanethiol often involves large-scale reactions using similar principles as in laboratory synthesis. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(Dimethoxymethyl)silyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler silyl and thiol derivatives.
Substitution: The silyl group can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl) are often employed in substitution reactions
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler silyl and thiol derivatives.
Substitution: Various silyl ethers and thiol derivatives.
Scientific Research Applications
[(Dimethoxymethyl)silyl]methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and in the formation of silyl ethers.
Biology: Employed in the study of protein structures and functions, particularly in the formation of disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of [(Dimethoxymethyl)silyl]methanethiol involves its ability to interact with various molecular targets through its silyl and thiol groups. The thiol group can form strong bonds with metals and other electrophiles, while the silyl group can participate in various organic reactions. These interactions enable the compound to modify the properties of other molecules and materials, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
provides a template for comparing compounds via PubChem CIDs. For instance, taurocholic acid (CID 6675) and DHEAS (CID 12594) are structurally distinct bile acids with divergent substrate specificities and inhibitory profiles . Similarly, betulin (CID 72326) and its derivatives exhibit variations in bioactivity due to functional group modifications (e.g., carboxylation or glycosylation) . A comparison of CID 57239385 with similar compounds would require:
- Structural analysis : 2D/3D overlays (as shown in , Figure 8) to assess backbone orientation and substituent effects.
- Spectroscopic data : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) profiles (referenced in and ).

- Bioactivity assays : Comparisons of IC50, EC50, or binding affinities (as outlined in ).
Analytical Techniques for Compound Comparison
and emphasize the role of collision-induced dissociation (CID) in mass spectrometry for analyzing compound fragmentation patterns. For example:

- CID voltage optimization : Higher charge states require lower CID voltages for effective fragmentation (, Figure 2A) .
- Fragmentation efficiency : CID outperforms electron-transfer dissociation (ETD) in analyzing certain post-translational modifications () .
If this compound were analyzed using these techniques, its fragmentation behavior could be compared to structurally related compounds to infer functional groups or stability.
Cheminformatics and Data Standardization
and stress the importance of standardized metadata and referencing in chemical studies. For example:
- Database integration : PubChem CIDs must be cross-referenced with other identifiers (e.g., CAS numbers) for reproducibility.
- QC/QA protocols : Rigorous quality control ensures accurate compound characterization () .
A comparative study of this compound would need to adhere to these guidelines, ensuring transparency in data collection and reporting.
Limitations and Recommendations
The absence of direct data on this compound in the provided evidence underscores the following:
Contextual ambiguity: The term "CID" is used inconsistently across fields (e.g., collision-induced dissociation in MS vs.
Data availability : Specialized databases (e.g., PubChem, ChEMBL) or experimental studies are necessary for compound-specific insights.
Methodological rigor: Comparative analyses must follow standardized protocols (e.g., IUPAC nomenclature, spectral validation) as outlined in and .
For a comprehensive comparison of this compound, future work should:
- Retrieve structural and bioactivity data from PubChem or related repositories.
- Conduct in silico modeling (e.g., molecular docking, QSAR) to predict properties.
- Validate predictions via experimental assays (e.g., HPLC-MS, NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

